
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a N-methylmethanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride typically involves the reaction of 3-hydrazinylphenylamine with N-methylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic substitution reactions are carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-hydrazinylphenyl)-1H-1,2,3,4-tetrazole hydrochloride
- N-(3-hydrazinylphenyl)acetamide hydrochloride
Uniqueness
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride is unique due to its specific structural features, such as the presence of both hydrazinyl and N-methylmethanesulfonamide groups
Propriétés
Formule moléculaire |
C8H14ClN3O2S |
|---|---|
Poids moléculaire |
251.73 g/mol |
Nom IUPAC |
1-(3-hydrazinylphenyl)-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-10-14(12,13)6-7-3-2-4-8(5-7)11-9;/h2-5,10-11H,6,9H2,1H3;1H |
Clé InChI |
VTZFYVZRNCRRGY-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)CC1=CC(=CC=C1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


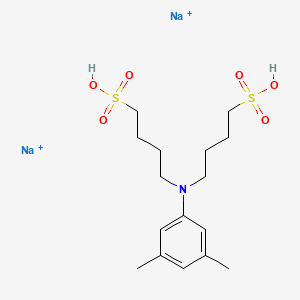
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)

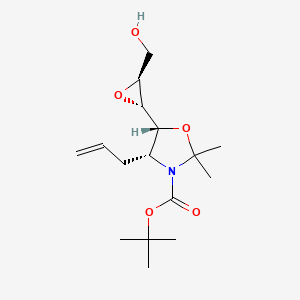
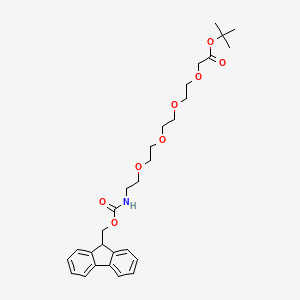
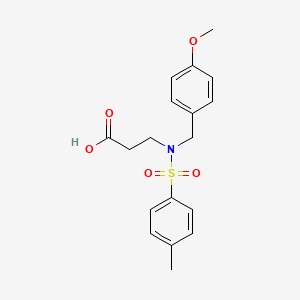

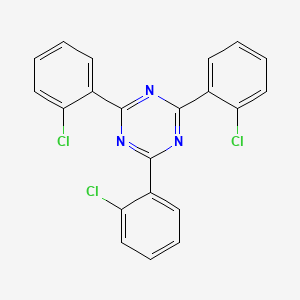



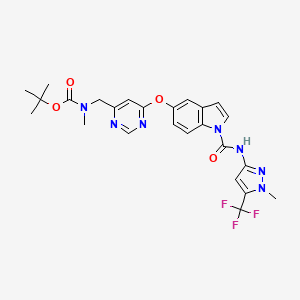
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)
